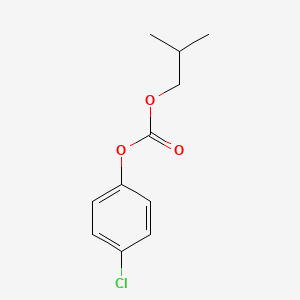
1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as ENPPI, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of 1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in tumor growth and inflammation. 1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation and tumor growth.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation and pain. Additionally, 1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have antioxidant properties, which may help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One advantage of using 1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its versatility. It has been shown to have a variety of potential applications, making it a useful tool for researchers studying cancer, inflammation, and pain. However, one limitation of using 1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential toxicity. While it has been shown to be relatively safe in vitro and in vivo, further studies are needed to determine its toxicity in humans.
将来の方向性
There are many potential future directions for research on 1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy and safety in humans. Additionally, 1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide may have potential applications in the treatment of other diseases, such as inflammation and pain. Further studies are needed to determine its potential in these areas. Finally, 1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide may have potential applications in the development of new drugs and therapies. Further studies are needed to determine its potential as a drug lead.
合成法
1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-nitrobenzaldehyde with 4-ethylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with pyrrolidine-2,5-dione to produce 1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide.
科学的研究の応用
1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, 1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
1-(4-ethylphenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-13-3-7-16(8-4-13)21-12-14(11-18(21)23)19(24)20-15-5-9-17(10-6-15)22(25)26/h3-10,14H,2,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXQHAQBHXKXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-propionylphenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5132055.png)
![N-(3-chloro-4-fluorophenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5132060.png)
![2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene](/img/structure/B5132072.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5132079.png)
![N-[5-(1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5132087.png)
![N-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]ethanamine](/img/structure/B5132091.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5132092.png)
![3-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid hydrochloride](/img/structure/B5132102.png)
![(1-methyl-3-phenylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B5132105.png)
![N-[2-(benzylthio)ethyl]-4-chlorobenzamide](/img/structure/B5132107.png)
![3-cyclopentyl-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]propanamide](/img/structure/B5132119.png)
![ethyl 2-cyano-3-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-oxopropanoate](/img/structure/B5132127.png)